
4-(2,4-Difluorophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8F2O. It is a fluorinated derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 2,4-difluorobenzaldehyde and a suitable ylide yields the desired product .
Another method involves the Claisen-Schmidt condensation, where 2,4-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to form the desired chalcone derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Difluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Difluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-(2,4-Difluorophenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness: : The presence of two fluorine atoms in the phenyl ring of this compound enhances its chemical stability and biological activity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8F2O |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(E)-4-(2,4-difluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3/b3-2+ |
Clave InChI |
GHLZMZVZIRWHQY-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=C(C=C(C=C1)F)F |
SMILES canónico |
CC(=O)C=CC1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)

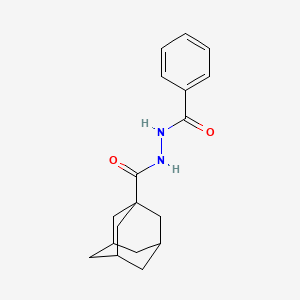

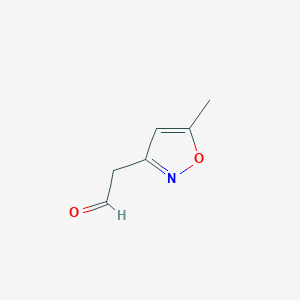
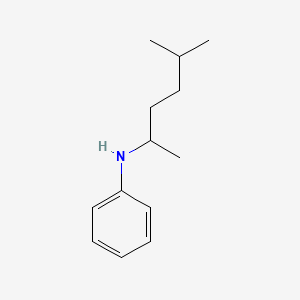
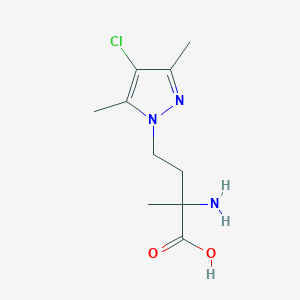
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
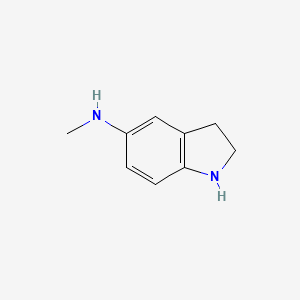
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
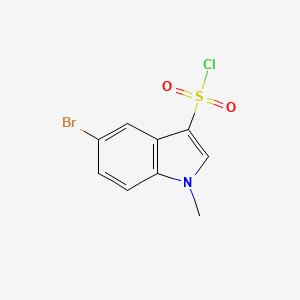
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)

